molecular formula C20H20O6 B161436 Vitedoin A CAS No. 819861-40-0

Vitedoin A

Cat. No.: B161436
CAS No.: 819861-40-0
M. Wt: 356.4 g/mol
InChI Key: ZLCZJORNMCGOTR-KBXCAEBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vitedoin A is a phenyldihydronaphthalene-type lignan, a class of natural products known for their diverse biological activitiesThis compound has garnered significant attention due to its potent antioxidative and radical-scavenging properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Vitedoin A involves several steps, starting from simple aromatic compounds. The key steps include the formation of the naphthalene core and subsequent functionalization to introduce hydroxyl and methoxy groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound is primarily achieved through extraction from Vitex negundo seeds. The seeds are subjected to solvent extraction using organic solvents such as methanol or ethanol. The extract is then purified using chromatographic techniques to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Vitedoin A undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can exhibit different biological activities .

Scientific Research Applications

Vitedoin A has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Vitedoin A involves its ability to scavenge free radicals and inhibit oxidative stress. It exerts its effects by interacting with molecular targets such as reactive oxygen species and enzymes involved in oxidative stress pathways. This compound also modulates signaling pathways, including the ERK/NFATc1 pathway, to exert its anti-inflammatory and antioxidative effects .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its higher antioxidative activity compared to alpha-tocopherol and L-cysteine. Its ability to inhibit osteoclast differentiation and modulate specific signaling pathways further highlights its unique therapeutic potential .

Properties

IUPAC Name

(3R,4S)-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-methoxy-3,4-dihydronaphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O6/c1-25-17-8-12(3-5-15(17)23)18-14(10-22)13(9-21)7-11-4-6-16(24)20(26-2)19(11)18/h3-9,14,18,22-24H,10H2,1-2H3/t14-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLCZJORNMCGOTR-KBXCAEBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C(C(=CC3=C2C(=C(C=C3)O)OC)C=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@H](C(=CC3=C2C(=C(C=C3)O)OC)C=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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